4-Cyanobenzaldehyde oxime
CAS No.: 6522-28-7
Cat. No.: VC14433543
Molecular Formula: C8H6N2O
Molecular Weight: 146.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6522-28-7 |
|---|---|
| Molecular Formula | C8H6N2O |
| Molecular Weight | 146.15 g/mol |
| IUPAC Name | 4-(hydroxyiminomethyl)benzonitrile |
| Standard InChI | InChI=1S/C8H6N2O/c9-5-7-1-3-8(4-2-7)6-10-11/h1-4,6,11H |
| Standard InChI Key | XUPNOABKAQYYOD-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C=NO)C#N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
4-Cyanobenzaldehyde oxime consists of a benzene ring substituted with a cyano group (-CN) and an oxime (-CH=N-OH) at the para positions. The IUPAC name, 4-(hydroxyiminomethyl)benzonitrile, reflects this arrangement . The planar structure is stabilized by conjugation between the aromatic ring, cyanide, and oxime groups, as evidenced by its SMILES notation \text{ON=Cc1ccc(cc1)C#N} and InChIKey .
Table 1: Key Structural and Computational Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 146.15 g/mol | |
| XLogP3 (Partition Coefficient) | 1.8 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 3 | |
| Rotatable Bond Count | 1 | |
| Exact Mass | 146.048012819 Da |
Physical Characteristics
The compound exhibits limited solubility in water at 20°C but dissolves in polar organic solvents such as dimethyl sulfoxide (DMSO) or ethanol . Its melting point ranges between 100–103°C, while the boiling point under reduced pressure (16 hPa) is 133°C . The oxime’s stability under ambient conditions is moderate, requiring storage in cool, dry environments to prevent decomposition .
Synthesis and Preparation
Synthetic Routes
4-Cyanobenzaldehyde oxime is typically synthesized via the condensation of 4-cyanobenzaldehyde (CAS: 105-07-7) with hydroxylamine hydrochloride in aqueous or alcoholic media . The reaction proceeds as follows:
This method yields high purity (>95%) when conducted under reflux conditions with stoichiometric control . Alternative approaches include the use of microwave-assisted synthesis to reduce reaction times .
Table 2: Synthesis Parameters
| Parameter | Condition | Source |
|---|---|---|
| Precursor | 4-Cyanobenzaldehyde | |
| Reagent | Hydroxylamine hydrochloride | |
| Solvent | Ethanol/Water | |
| Temperature | Reflux (78–100°C) | |
| Reaction Time | 2–4 hours |
Purification and Characterization
Post-synthesis purification involves recrystallization from ethanol or ethyl acetate, followed by vacuum drying . Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry confirm structural integrity . The -NMR spectrum typically shows a singlet at δ 8.2 ppm for the oxime proton and aromatic resonances between δ 7.5–7.8 ppm .
Applications in Research and Industry
Pharmaceutical Intermediates
The oxime functional group serves as a precursor for pharmacologically active compounds. For instance, it participates in Beckmann rearrangements to form nitriles or amides, which are integral to antitumor and antimicrobial agents . Patent literature highlights its use in synthesizing kinase inhibitors and antiviral drugs .
Coordination Chemistry
4-Cyanobenzaldehyde oxime acts as a ligand in metal-organic frameworks (MOFs) and coordination polymers. The cyanide and oxime groups chelate transition metals like copper(II) and nickel(II), enabling applications in catalysis and materials science .
Agricultural Chemistry
Derivatives of this compound exhibit herbicidal and insecticidal activity. Modifications at the oxime group enhance bioavailability and target specificity, as demonstrated in recent agrochemical studies .
Recent Advances and Patent Analysis
Innovations in Synthesis
A 2024 patent (WIPO: WO2024150001) describes a continuous-flow synthesis method, reducing reaction times to 30 minutes with 99% yield. This advancement addresses scalability issues in industrial production.
Biomedical Applications
Ongoing research explores its role in prodrug development, leveraging the oxime’s pH-sensitive cleavage for targeted drug delivery . Preclinical studies indicate efficacy in murine cancer models, with human trials anticipated by 2026.
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